Birabresib: is a potent BET inhibitor that has been tested in several clinical trials for cancer therapy . The mammalian bromodomain and extra-terminal domain (BET) family of proteins, which Birabresib targets, regulate numerous cancer-related and immunity-associated genes .
The methods of application typically involve the administration of Birabresib as a drug. The specific dosage and administration schedule would depend on the type and stage of cancer, as well as the patient’s overall health .
In terms of outcomes, there have been some promising results. For example, among 4 patients with NMC and confirmed BRD4-NUT fusion, 2 rapid responses were observed and a third patient achieved disease stabilization with minor metabolic changes .
Another application of Birabresib is in the treatment of bladder cancer. In preclinical models, BET inhibition by Birabresib has been shown to sensitize bladder cancer to DDR inhibitors .
The method of application in this case involved pretreating bladder cancer cells with Birabresib for 24 hours, then transfecting them with a Cas9 ribonucleoprotein, a gRNA targeting LBR2, and a 996 bp HR donor .
Furthermore, Birabresib combined with olaparib was found to be the most synergistic combination in bladder cancer cells .
Birabresib has been used as a reference in the design of bivalent BET inhibitors . These inhibitors are designed to block the bromodomains from binding chromatin, which is a key mechanism in cancer progression .
The methods of application in this case involve the use of Birabresib as a model to design new inhibitors. The specific procedures would depend on the design strategy and the specific characteristics of the new inhibitor .
The outcomes of these designs are still under investigation. The development of these inhibitors could potentially lead to more effective cancer therapies .
Birabresib has also been used in the development of BET protein proteolysis-targeting chimeras (PROTACs) . PROTACs are a novel class of drugs that work by inducing the degradation of target proteins .
The method of application in this case involves the use of Birabresib as a starting point to design PROTACs. The specific procedures would depend on the design strategy and the specific characteristics of the new PROTAC .
The outcomes of these designs are still under investigation. The development of these protacs could potentially lead to more effective cancer therapies .
Birabresib, also known by its developmental codes MK-8628 and OTX015, is a small molecule inhibitor targeting bromodomain and extraterminal (BET) proteins. These proteins are crucial in epigenetic regulation and play significant roles in gene expression, particularly in cancer biology. The chemical formula of birabresib is C₃₃H₃₁ClN₅O₂S, and it has a molecular weight of approximately 491.99 g/mol . This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies and solid tumors.
Birabresib acts as a BET inhibitor. BET proteins bind to acetylated regions of chromatin, the complex of DNA and proteins within the cell nucleus. This binding helps regulate gene expression. Birabresib competes with BET proteins for these binding sites, preventing them from interacting with chromatin and thereby disrupting the regulation of genes involved in cell growth and proliferation [, ].
Studies have shown that Birabresib can inhibit the expression of specific genes, including those controlled by the MYC oncogene, which is frequently deregulated in various cancers [].
Birabresib functions primarily through the inhibition of BET proteins, notably BRD2, BRD3, and BRD4. By binding to the acetyl-lysine recognition sites on these proteins, birabresib disrupts their interaction with acetylated histones, thereby inhibiting transcriptional activation of oncogenes such as MYC . The mechanism involves competitive inhibition where birabresib competes with acetylated lysines for binding to the bromodomains of BET proteins.
The biological activity of birabresib has been extensively studied in various cancer models. It exhibits potent antiproliferative effects in vitro and in vivo against multiple cancer cell lines, including those from mantle cell lymphoma and triple-negative breast cancer. The compound induces apoptosis and senescence in cancer cells by downregulating key oncogenic pathways related to MYC and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) . Additionally, birabresib has shown synergistic effects when combined with other agents like pomalidomide and inhibitors targeting pathways such as mTOR and ATR .
Birabresib is currently under investigation for its therapeutic potential in several malignancies, including:
Interaction studies have revealed that birabresib can effectively enhance the efficacy of other anticancer agents. For instance, its combination with ATR inhibitors has shown promising results in inducing DNA damage and apoptosis in cancer cells . Furthermore, birabresib's ability to modulate gene expression profiles suggests it may influence various signaling pathways beyond direct BET inhibition.
Birabresib belongs to a class of compounds known as BET inhibitors. Here are some similar compounds along with a comparison highlighting birabresib's uniqueness:
Compound Name | Mechanism of Action | Clinical Status | Unique Features |
---|---|---|---|
Mivebresib | BET bromodomain inhibition | In clinical trials | Selectively inhibits BRD3/BRD4 |
ABBV-075 | BET bromodomain inhibition | In clinical trials | Potentially lower toxicity |
I-BET762 | BET bromodomain inhibition | Completed trials | First-in-class; broader epigenetic effects |
Birabresib | BET bromodomain inhibition | In clinical trials | Strong synergy with other targeted therapies |
Birabresib's unique profile lies in its potent inhibitory action against multiple BET proteins (BRD2, BRD3, BRD4) with a favorable safety profile observed during early clinical evaluations. Its ability to synergize with other treatments further distinguishes it from other compounds within this class .